2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one
Overview
Description
2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones. It is characterized by a dioxinone ring substituted with three methyl groups and a phenyl group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Diketene} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of reduced dioxinone derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one involves its reactivity with various nucleophiles and electrophiles. The dioxinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Lacks the phenyl group, making it less versatile in certain reactions.
Diketene: A precursor to 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one, but more reactive and less stable.
Acetylketene: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both the dioxinone ring and the phenyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
2,2,6-trimethyl-5-phenyl-1,3-dioxin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-11(10-7-5-4-6-8-10)12(14)16-13(2,3)15-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFOYPAZJOIURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(O1)(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523030 | |
Record name | 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-42-4 | |
Record name | 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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